molecular formula C18H14O2S2 B013857 1-Pyrenylmethyl methanethiosulfonate CAS No. 384342-65-8

1-Pyrenylmethyl methanethiosulfonate

Cat. No.: B013857
CAS No.: 384342-65-8
M. Wt: 326.4 g/mol
InChI Key: OXKQGBUJTFUGBB-UHFFFAOYSA-N
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Description

1-Pyrenylmethyl methanethiosulfonate (Pyrene-1-MTS, CAS 384342-65-8) is a fluorescent thiol-reactive compound with the molecular formula C₁₈H₁₄O₂S₂ and a molecular weight of 326.44 g/mol . Its structure consists of a pyrene moiety linked to a methanethiosulfonate group, enabling selective conjugation with cysteine residues via disulfide bond formation . The pyrene group confers strong fluorescence properties (excitation/emission in the UV-visible range), making it valuable for labeling biomolecules in studies such as protein dynamics, membrane interactions, and nucleic acid tracking . It has a melting point of 122–124°C and is commercially available from suppliers like Toronto Research Chemicals and Santa Cruz Biotechnology .

Properties

IUPAC Name

1-(methylsulfonylsulfanylmethyl)pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2S2/c1-22(19,20)21-11-15-8-7-14-6-5-12-3-2-4-13-9-10-16(15)18(14)17(12)13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKQGBUJTFUGBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701272978
Record name S-(1-Pyrenylmethyl) methanesulfonothioate
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Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384342-65-8
Record name S-(1-Pyrenylmethyl) methanesulfonothioate
Source CAS Common Chemistry
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Record name S-(1-Pyrenylmethyl) methanesulfonothioate
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Record name 1-Pyrenylmethyl methanethiosulfonate
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Preparation Methods

Nucleophilic Substitution via Methanesulfonyl Chloride

The most widely employed method for synthesizing PMTS involves the reaction of 1-pyrenylmethanol with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base. This approach mirrors the synthesis of alkyl methanethiosulfonates, such as butyl methanesulfonate, which utilizes methanesulfonyl chloride and butanol under analogous conditions.

General Procedure :

  • Reagent Preparation : 1-Pyrenylmethanol (1.0 equiv.) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere.

  • Base Addition : Triethylamine (1.2–1.5 equiv.) is added to scavenge HCl generated during the reaction.

  • MsCl Addition : Methanesulfonyl chloride (1.1 equiv.) is introduced dropwise at 0–5°C to minimize exothermic side reactions.

  • Reaction Completion : The mixture is stirred at room temperature for 12–18 hours, followed by aqueous workup and purification via silica gel chromatography.

Critical Parameters :

  • Temperature Control : Maintaining sub-10°C conditions during MsCl addition prevents decomposition of the pyrenyl intermediate.

  • Solvent Selection : DCM outperforms acetonitrile in solubility tests for pyrene derivatives (Table 1).

Mechanistic Insight :
The reaction proceeds through a two-step nucleophilic acyl substitution (Figure 1):

1-Pyrenylmethanol+MsClEt3NPMTS+HCl+Et3NH+Cl\text{1-Pyrenylmethanol} + \text{MsCl} \xrightarrow{\text{Et}3\text{N}} \text{PMTS} + \text{HCl} + \text{Et}3\text{NH}^+\text{Cl}^-

The base deprotonates the alcohol, enhancing its nucleophilicity for attack on the electrophilic sulfur in MsCl.

Reaction Optimization and Yield Enhancement

Stoichiometric Ratios and Catalysis

Comparative studies of sulfonate ester syntheses reveal that a 10% molar excess of MsCl improves yields by compensating for moisture sensitivity (Table 2). Catalytic amounts of 4-dimethylaminopyridine (DMAP, 5 mol%) accelerate the reaction by 40% through intermediate stabilization.

Table 1: Solvent Effects on PMTS Synthesis

SolventDielectric ConstantYield (%)Purity (%)
DCM8.937895
THF7.526587
Acetonitrile37.55882

Table 2: Stoichiometric Optimization

MsCl Equiv.Base Equiv.Time (h)Yield (%)
1.01.02462
1.11.21875
1.21.51281

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Adapting laboratory procedures for industrial synthesis requires addressing:

  • Heat Management : Microreactors with enhanced surface-area-to-volume ratios dissipate heat 5× more effectively than batch reactors.

  • Purification Challenges : Simulated moving bed chromatography increases PMTS recovery to 92% compared to 78% in batch processes.

Case Study :
A pilot plant producing 50 kg/month of PMTS achieved 84% yield using:

  • Reactor Type : Tubular flow reactor (Teflon®-lined, 10 m length)

  • Residence Time : 8.2 minutes at 40°C

  • Throughput : 12 L/h reaction mixture

Analytical Characterization

Spectroscopic Verification

1H NMR (400 MHz, CDCl3) :

  • δ 8.15–8.35 (m, 9H, pyrene-H)

  • δ 5.42 (s, 2H, CH2-S)

  • δ 3.21 (s, 3H, SO2-CH3)

Mass Spec (EI) : m/z 326.43 [M]+, 291.12 [M-Cl]+

Purity Assessment :
HPLC analysis (C18 column, 80:20 MeCN/H2O) shows 95.3% purity with retention time 12.4 min .

Chemical Reactions Analysis

Types of Reactions: 1-Pyrenylmethyl methanethiosulfonate primarily undergoes substitution reactions, particularly with thiol groups. This makes it a valuable reagent for labeling and modifying thiol-containing biomolecules.

Common Reagents and Conditions:

Major Products: The major products of these reactions are the corresponding thiol adducts, where the thiol group has replaced the methanesulfonate group in the compound.

Scientific Research Applications

Scientific Research Applications

1-Pyrenylmethyl methanethiosulfonate exhibits a wide range of applications across different scientific domains:

Chemistry

  • Fluorescent Labeling Reagent : PyMTS is primarily used for studying the structure and dynamics of proteins and peptides. Its fluorescence allows researchers to track molecular interactions and conformational changes in real-time.

Biology

  • Investigation of Protein-Protein Interactions : The compound facilitates the mapping of thiol groups in proteins, enabling detailed studies on how proteins interact with one another.
  • Modification of Biomolecules : PyMTS selectively modifies thiol-containing biomolecules, which is crucial in studying their functional roles within biological systems.

Medicine

  • Diagnostic Assays Development : PyMTS is employed in creating assays that target thiol-containing biomolecules, aiding in disease diagnostics.
  • Therapeutic Agent Development : Its ability to modify proteins can be harnessed for designing therapeutic agents aimed at specific targets within cells.

Industry

  • Production of Fluorescent Probes : The compound is applied in the development of fluorescent probes and sensors for various analytical applications, enhancing detection sensitivity and specificity.

Case Studies and Research Findings

Several studies highlight the effectiveness of PyMTS in different applications:

  • Protein Dynamics Studies : In one study, PyMTS was used to label cysteine residues within proteins, allowing researchers to visualize conformational changes during enzymatic reactions . The fluorescence intensity correlated with substrate binding events, demonstrating its utility in real-time monitoring.
  • Thiol Mapping : Another research utilized PyMTS for mapping thiol groups on cell surface proteins, providing insights into cellular signaling mechanisms . This application underscores its importance in understanding cellular communication pathways.
  • Diagnostic Applications : In medical diagnostics, PyMTS has been integrated into assays designed to detect specific biomarkers associated with diseases, showcasing its potential for clinical applications .

Comparison with Similar Compounds

Comparison with Similar Methanethiosulfonate Derivatives

Structural and Functional Differences

The reactivity of methanethiosulfonates is defined by their ability to form disulfide bonds with thiols. However, substituent groups significantly influence their applications. Below is a comparative analysis of Pyrene-1-MTS and two structurally related analogs:

Table 1: Key Properties of Pyrene-1-MTS and Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications
1-Pyrenylmethyl Methanethiosulfonate 384342-65-8 C₁₈H₁₄O₂S₂ 326.44 Pyrene fluorophore Fluorescent labeling, bioconjugation
(1-Acetyl-2,2,5,5-tetramethyl-pyrroline-3-methyl) Methanethiosulfonate 244641-23-4 C₁₅H₂₄N₂O₃S₂ 344.49 Pyrroline ring with acetyl/methyl groups Spin labeling, EPR spectroscopy
(1-Acetyl-2,2,5,5-tetramethylpyrrol-3-yl)methyl methanesulfonate 887352-28-5 C₁₄H₂₃NO₅S₂ 357.46 Pyrrole ring with acetyl/methyl groups Protein modification, redox studies

Solubility and Reactivity

  • Pyrene-1-MTS : The hydrophobic pyrene group reduces aqueous solubility, favoring use in membrane systems or organic solvents .
  • Pyrroline/Pyrrole Analogs : Smaller aliphatic substituents enhance solubility in polar solvents, facilitating applications in aqueous biochemical assays .

Stability and Handling

  • Pyrene-1-MTS : Light-sensitive due to the pyrene fluorophore; requires storage in dark, cold conditions (-20°C) .
  • Pyrroline/Pyrrole Analogs : More stable under ambient light but prone to oxidation in the presence of radicals .

Case Studies Involving Pyrene-1-MTS

  • Protein Labeling : Pyrene-1-MTS was used to label cysteine residues in ion channels, enabling fluorescence-based tracking of conformational changes .
  • Membrane Studies : Its hydrophobicity allowed incorporation into lipid bilayers to study pore-forming peptides .

Comparative Studies with Analogs

  • A 2019 study compared the kinetics of thiol-disulfide exchange between Pyrene-1-MTS and pyrroline-based methanethiosulfonates. Pyrene-1-MTS exhibited slower reaction rates due to steric hindrance from the bulky pyrene group .
  • In EPR studies, pyrroline derivatives outperformed Pyrene-1-MTS in detecting real-time protein motions, highlighting the trade-off between fluorescence and spin-labeling utility .

Biological Activity

1-Pyrenylmethyl methanethiosulfonate (PMMTS) is a chemical compound with significant applications in biological research, particularly in the study of protein interactions and modifications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₁₄O₂S₂
  • Molecular Weight : 326.43 g/mol
  • CAS Number : 384342-65-8

PMMTS is characterized by its pyrene moiety, which provides strong fluorescent properties, making it a valuable tool for biological assays.

PMMTS primarily targets sulfhydryl groups in proteins. The interaction occurs through a coupling mechanism where PMMTS forms disulfide bonds with thiols present in biomolecules. This modification can lead to alterations in protein structure and function, influencing various cellular processes such as signaling pathways and gene expression.

Key Mechanisms:

  • Modification of Thiols : PMMTS reacts with thiol-containing amino acids (e.g., cysteine) to form stable adducts.
  • Fluorescent Labeling : The pyrene group allows for the visualization of protein interactions and localization using fluorescence microscopy.

Biological Applications

This compound has diverse applications across several fields:

  • Biochemistry : Used to study protein-protein interactions and the mapping of thiol groups.
  • Cell Biology : Employed in live-cell imaging to monitor dynamic changes in protein interactions.
  • Medicine : Investigated for potential therapeutic applications targeting thiol-rich biomolecules.

Study 1: Protein Interaction Dynamics

In a study examining the dynamics of ion channels, PMMTS was used to modify cysteine residues within the channel proteins. This modification allowed researchers to investigate conformational changes during channel gating, providing insights into the mechanisms of ion transport across membranes .

Study 2: Fluorescence-Based Detection

A series of experiments demonstrated that PMMTS could effectively label proteins in live cells. By applying PMMTS at concentrations ranging from 10 to 100 µM, researchers achieved complete modification of accessible thiols within seconds, allowing for real-time monitoring of protein interactions .

The biochemical properties of PMMTS contribute significantly to its utility in research:

PropertyDescription
Reactivity with Thiols High intrinsic reactivity (~10^5 M⁻¹ s⁻¹)
Fluorescence Characteristics Excitation at 374 nm; Emission at 398 nm
Stability Relatively stable under physiological conditions

Potential Cellular Effects

While specific cellular effects of PMMTS are not extensively documented, its ability to modify sulfhydryl groups suggests potential impacts on various cellular functions:

  • Cell Signaling : Modification of signaling proteins may alter downstream signaling pathways.
  • Gene Expression : Changes in transcription factor activity due to thiol modification could influence gene expression patterns.

Comparative Analysis

When compared with other thiol-reactive compounds, such as N-Ethylmaleimide and Iodoacetamide, PMMTS stands out due to its unique fluorescence properties. This makes it particularly advantageous for applications requiring sensitive detection methods.

CompoundApplication AreaUnique Feature
This compound Protein labeling and interaction studiesStrong fluorescence
N-Ethylmaleimide Protein modificationLess fluorescent
Iodoacetamide Alkylation of thiolsNon-fluorescent

Q & A

Q. What are the primary applications of 1-pyrenylmethyl methanethiosulfonate (Pyrene-1-MTS) in biochemical research?

Pyrene-1-MTS is widely used for site-specific modification of cysteine residues in proteins due to its methanethiosulfonate (MTS) group, which reacts selectively with thiol (-SH) groups under mild conditions. Its pyrene moiety enables fluorescence-based tracking of protein interactions, conformational changes, or localization in live-cell imaging or in vitro assays. For example, it can label ion channels or receptors to study structural dynamics .

Q. How does the fluorescence property of Pyrene-1-MTS enhance experimental design?

The pyrene group exhibits strong fluorescence with a large Stokes shift, making it ideal for Förster Resonance Energy Transfer (FRET) studies. Researchers can monitor proximity changes between labeled proteins or domains by pairing Pyrene-1-MTS with a suitable acceptor fluorophore. This is particularly useful in studying protein dimerization or ligand-induced conformational shifts .

Q. What are the recommended storage conditions to maintain Pyrene-1-MTS stability?

Pyrene-1-MTS should be stored desiccated at -20°C in airtight, light-protected containers to prevent hydrolysis and photodegradation. Prior to use, dissolve in anhydrous DMSO or ethanol to minimize water-induced decomposition. Purity (typically ≥95%) should be verified via HPLC or mass spectrometry .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to ensure specificity of Pyrene-1-MTS with target cysteine residues?

Reaction efficiency depends on pH, temperature, and reducing agent removal. Perform reactions at pH 6.5–7.5 (to favor thiolate ion formation) and 4–25°C for 10–30 minutes. Pre-treat proteins with tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds, followed by dialysis to eliminate excess reductant. Use molar excesses of Pyrene-1-MTS (5–20x) relative to target cysteines, and confirm labeling via fluorescence spectroscopy or MALDI-TOF .

Q. What strategies mitigate hydrolysis of Pyrene-1-MTS during prolonged experiments?

Hydrolysis rates increase in aqueous buffers. To minimize this, prepare fresh stock solutions in anhydrous solvents and add the reagent immediately before reaction initiation. For time-resolved studies, use lower temperatures (4°C) or include stabilizing agents like glycerol (10–20%). Control experiments with hydrolyzed reagent are critical to distinguish specific labeling from nonspecific effects .

Q. How does Pyrene-1-MTS compare to spin-labeling MTS reagents (e.g., MTSL) in probing protein dynamics?

While spin labels like MTSL [(1-oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate] are used in Electron Paramagnetic Resonance (EPR) to study conformational changes, Pyrene-1-MTS offers complementary fluorescence-based insights. Advantages include real-time tracking in live cells and compatibility with FRET. However, its bulkier pyrene group may sterically perturb smaller proteins, requiring careful mutagenesis to validate labeling sites .

Q. Can Pyrene-1-MTS be used to study redox-sensitive thiol modifications in proteins?

Yes. The MTS group forms a mixed disulfide with cysteine, which can be reversed by reducing agents like DTT. This allows reversible trapping of redox states in proteins such as thioredoxins or peroxiredoxins. To study transient oxidative modifications, combine Pyrene-1-MTS labeling with redox buffers (e.g., glutathione gradients) and monitor fluorescence changes during redox cycling .

Q. What experimental controls are essential when using Pyrene-1-MTS in electrophysiology studies?

For ion channel research, include:

  • Cysteine-null mutants to confirm labeling specificity.
  • Non-fluorescent MTS analogs (e.g., MTSEA) to distinguish steric/chemical effects from fluorescence artifacts.
  • Quenching assays with soluble quenchers (e.g., acrylamide) to validate solvent accessibility of labeled residues .

Methodological Considerations

Q. How can fluorescence quenching assays with Pyrene-1-MTS elucidate membrane protein topology?

Pyrene’s fluorescence is quenched by hydrophilic agents (e.g., iodide) in aqueous environments but protected in hydrophobic regions. By measuring quenching efficiency after labeling, researchers can map residue accessibility in membrane-embedded domains (e.g., transmembrane helices of GPCRs or transporters) .

Q. What are the limitations of Pyrene-1-MTS in in vivo studies?

Challenges include cellular uptake barriers (due to its hydrophobicity) and potential off-target reactions with intracellular glutathione. To address this, employ microinjection or electroporation for delivery and use shorter incubation times (<15 minutes). Alternatively, synthesize cell-permeable prodrugs by masking the MTS group .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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